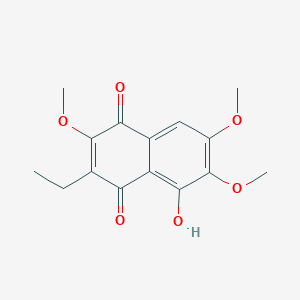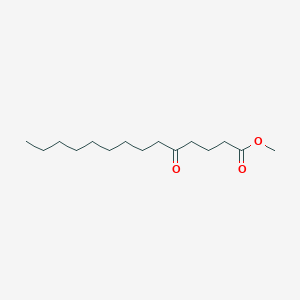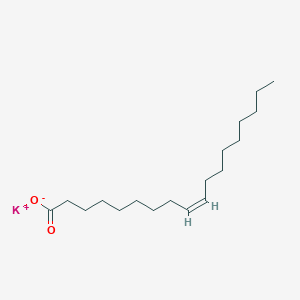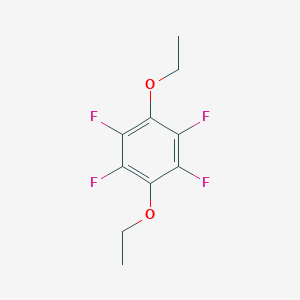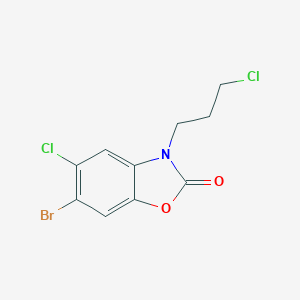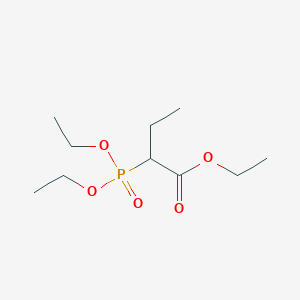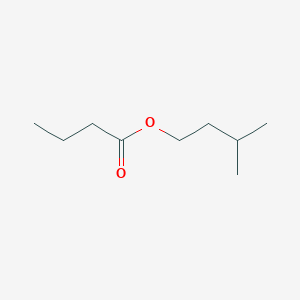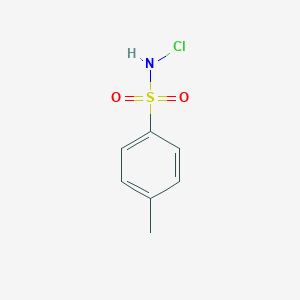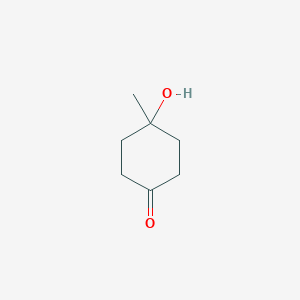
4-Hydroxy-4-methylcyclohexanone
概要
説明
4-Hydroxy-4-methylcyclohexanone is a compound of interest in various fields of chemistry, particularly in the synthesis of chiral molecules and natural products. The compound's structure allows for the introduction of chirality, making it a valuable precursor for the synthesis of optically active compounds, such as hydroxylated carotenoids . Its derivatives have been studied for their conformational properties , and the molecule has been used as a building block in the synthesis of constrained amino acids and other complex organic molecules .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. A practical enzymatic synthesis of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, has been described using a two-step enzymatic asymmetric reduction starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione . Another method involves the oxidation of β-cyclocitral followed by hydrolysis to obtain 2-Hydroxy-2,6,6-trimethylcyclohexanone . Additionally, a technical synthesis starting from oxo-isophorone has been reported, where chirality is introduced using baker's yeast and chemical reduction methods .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been confirmed through various spectroscopic techniques, including NMR, FT-IR, MS, and X-ray crystallography . Computational studies have also been used to investigate the molecular structure, showing good agreement with experimental data . The cyclohexane ring typically adopts a chair conformation, with substituents influencing the stability of axial versus equatorial orientations .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in the context of antimicrobial activity and molecular docking . Enantioselective deprotonation of protected derivatives has been achieved using chiral lithium amides, resulting in non-racemic enolates . The molecule has also been used to form a molecular complex with 4-amino-cyclohexanol, exhibiting ionic interactions and cyclic supramolecular synthons .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been studied through NMR spectroscopy, revealing conformational equilibria and the influence of substituents on the molecule's polarity . The crystal structure of related compounds has been determined, showing intermolecular hydrogen bonds and confirming the chair conformation of the cyclohexane ring .
科学的研究の応用
Organic Synthesis and Chemical Analysis
One study explores the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), a compound related to 4-hydroxy-4-methylcyclohexanone due to its structural similarity and formation pathways. This research highlights HNE's reactivity and cytotoxicity, offering insights into its role in oxidative stress and potential applications in understanding disease mechanisms and therapeutic targets (Spickett, 2013).
Material Science
Research on clathrates of TETROL, including the selective inclusion of methylcyclohexanones, provides valuable information on molecular encapsulation and the stabilization of energetically unfavorable conformations. This has implications for materials science, particularly in the development of molecular recognition systems and the design of novel materials (Barton et al., 2015).
Catalysis and Biotransformations
A study reported the preparation of methylcyclohexanol and methylcyclohexanone from aerobic oxidation of methylcyclohexane catalyzed by metalloporphyrins. This finding is crucial for the development of sustainable catalytic processes in organic synthesis, demonstrating the potential of metalloporphyrins in facilitating the selective oxidation of hydrocarbons (Guo Can-cheng, 2005).
Safety and Hazards
作用機序
Target of Action
4-Hydroxy-4-methylcyclohexanone is primarily used as a synthetic reagent One such compound is trans-4-amino-1-methylcyclohexanol, an intermediate in pharmaceutical synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific compounds it is used to synthesize. For example, if it is used to synthesize a drug, the biochemical pathways affected would be those targeted by that drug .
Result of Action
The result of this compound’s action is the formation of new compounds. This is achieved through its role as a synthetic reagent in chemical reactions .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which this compound is involved .
特性
IUPAC Name |
4-hydroxy-4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(9)4-2-6(8)3-5-7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNVPBGMHPCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169807 | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17429-02-6 | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-4-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
